

# Aqueous Solubility of Calteridol Calcium: A Technical Guide

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## Compound of Interest

Compound Name: Calteridol calcium

Cat. No.: B3046292

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## Introduction

Aqueous solubility is a critical physicochemical property that profoundly influences a drug candidate's journey from discovery to clinical application. It directly impacts bioavailability, formulation strategies, and ultimately, therapeutic efficacy. **Calteridol calcium**, a macrocyclic chelating agent, is noted for its role as a stabilizing excipient in gadolinium-based contrast agents and has demonstrated notable aqueous solubility.[1] This high solubility is a key attribute, facilitating its use in aqueous formulations for diagnostic and research purposes.

This technical guide provides an in-depth overview of the aqueous solubility of **Calteridol calcium**. It consolidates available physicochemical data, presents detailed experimental protocols for solubility determination, and illustrates key processes through workflow diagrams to support researchers in the fields of pharmaceutical sciences and drug development.

## Physicochemical Properties

The molecular characteristics of **Calteridol calcium** are foundational to its solubility behavior. The presence of a 2-hydroxypropyl substituent and multiple carboxylate groups on the macrocyclic ligand enhances its hydrophilicity.[1][2] A summary of its key properties is presented below.

Table 1: Physicochemical Properties of **Calteridol Calcium**

Property	Value	Source
Molecular Formula	C <sub>34</sub> H <sub>58</sub> Ca <sub>3</sub> N <sub>8</sub> O <sub>14</sub>	[3][4][5]
Molecular Weight	923.1 g/mol	[3][4][5]
CAS Number	121915-83-1	[3][5]
Topological Polar Surface Area	307 Å <sup>2</sup>	[3][4]
Hydrogen Bond Donor Count	2	[3][4]

| Hydrogen Bond Acceptor Count | 22 |[3][4] |

## Aqueous Solubility Data

**Calteridol calcium** exhibits high aqueous solubility, a feature essential for its application in liquid formulations.[1] The hydrophilicity imparted by the 2-hydroxypropyl group on the ligand is a significant contributor to this characteristic.[1][2]

Table 2: Reported Aqueous Solubility of **Calteridol Calcium**

Solvent/Medium	Temperature (°C)	Solubility	Source
Water	Not Specified	≥500 mg/mL	[1]
Methanol	Not Specified	Freely Soluble	[1]

| DMSO | Not Specified | Soluble |[6] |

## Experimental Protocol: Equilibrium Shake-Flask Solubility Assay

The shake-flask method is the gold-standard technique for determining the thermodynamic equilibrium solubility of a compound. The following protocol provides a detailed methodology for assessing the aqueous solubility of **Calteridol calcium**.

### 3.1 Materials and Equipment

- Compound: **Calteridol calcium** powder
- Solvent: Purified water (Type I/Milli-Q)
- Equipment:
  - Analytical balance (4-decimal place)
  - Scintillation vials (e.g., 20 mL)
  - Orbital shaker with temperature control
  - Centrifuge capable of  $>10,000 \times g$
  - Syringe filters (e.g.,  $0.22 \mu\text{m}$  PVDF or PTFE)
  - Calibrated pH meter
  - High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or MS)
  - Volumetric flasks and pipettes

### 3.2 Procedure

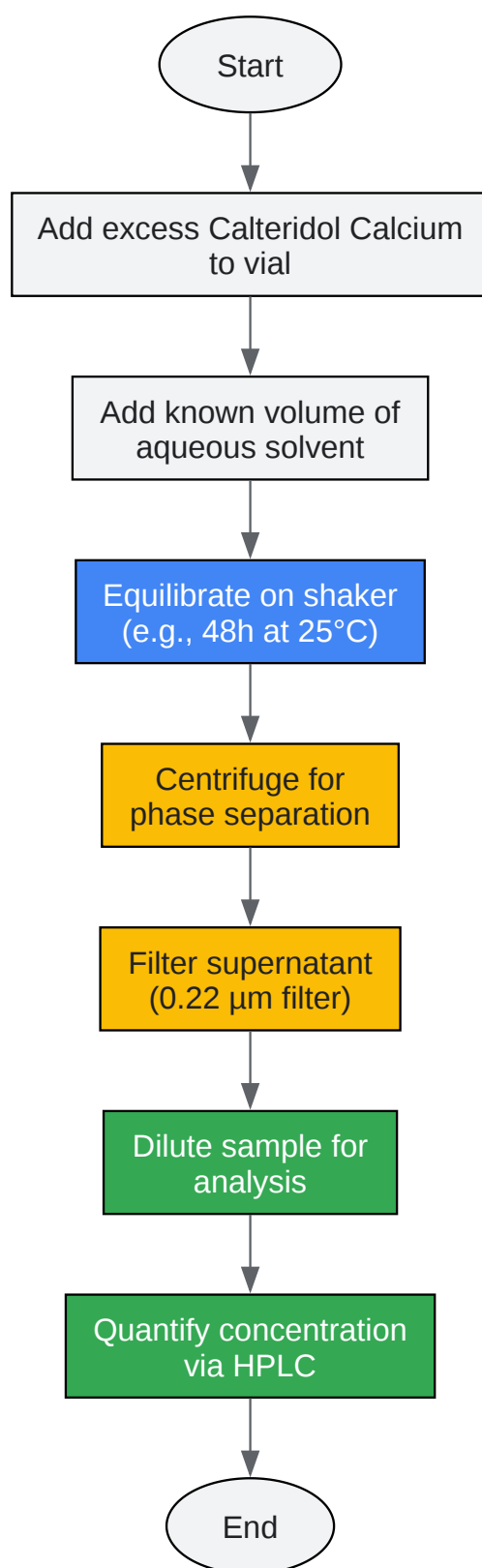
- Preparation: Add an excess amount of **Calteridol calcium** powder to a series of scintillation vials. The amount should be sufficient to ensure a solid phase remains at equilibrium.
- Solvent Addition: Accurately pipette a known volume of purified water into each vial.
- Equilibration: Seal the vials and place them in a temperature-controlled orbital shaker. Agitate the samples at a constant speed (e.g., 150 rpm) and temperature (e.g.,  $25^{\circ}\text{C}$  or  $37^{\circ}\text{C}$ ) for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached.
- Phase Separation: After equilibration, allow the vials to stand undisturbed for at least one hour to let the excess solid settle. Centrifuge the vials at high speed to pellet any remaining suspended particles.

- **Sampling and Filtration:** Carefully withdraw an aliquot from the supernatant, ensuring no solid material is disturbed. Immediately filter the aliquot using a 0.22  $\mu\text{m}$  syringe filter to remove any fine particulates.
- **Dilution:** Accurately dilute the filtered sample with the solvent to a concentration that falls within the linear range of the analytical method.
- **Quantification:** Analyze the diluted samples using a validated HPLC method to determine the concentration of dissolved **Calteridol calcium**. A standard calibration curve must be prepared and run in parallel to ensure accurate quantification.

**3.3 Data Analysis** The equilibrium solubility (S) is calculated by multiplying the measured concentration of the diluted sample by the dilution factor. The experiment should be performed in triplicate to ensure reproducibility, and the results should be reported as the mean  $\pm$  standard deviation.

## Visualization of Experimental Workflow

To clarify the logical flow of the solubility determination process, the following diagram illustrates the key steps of the shake-flask method.



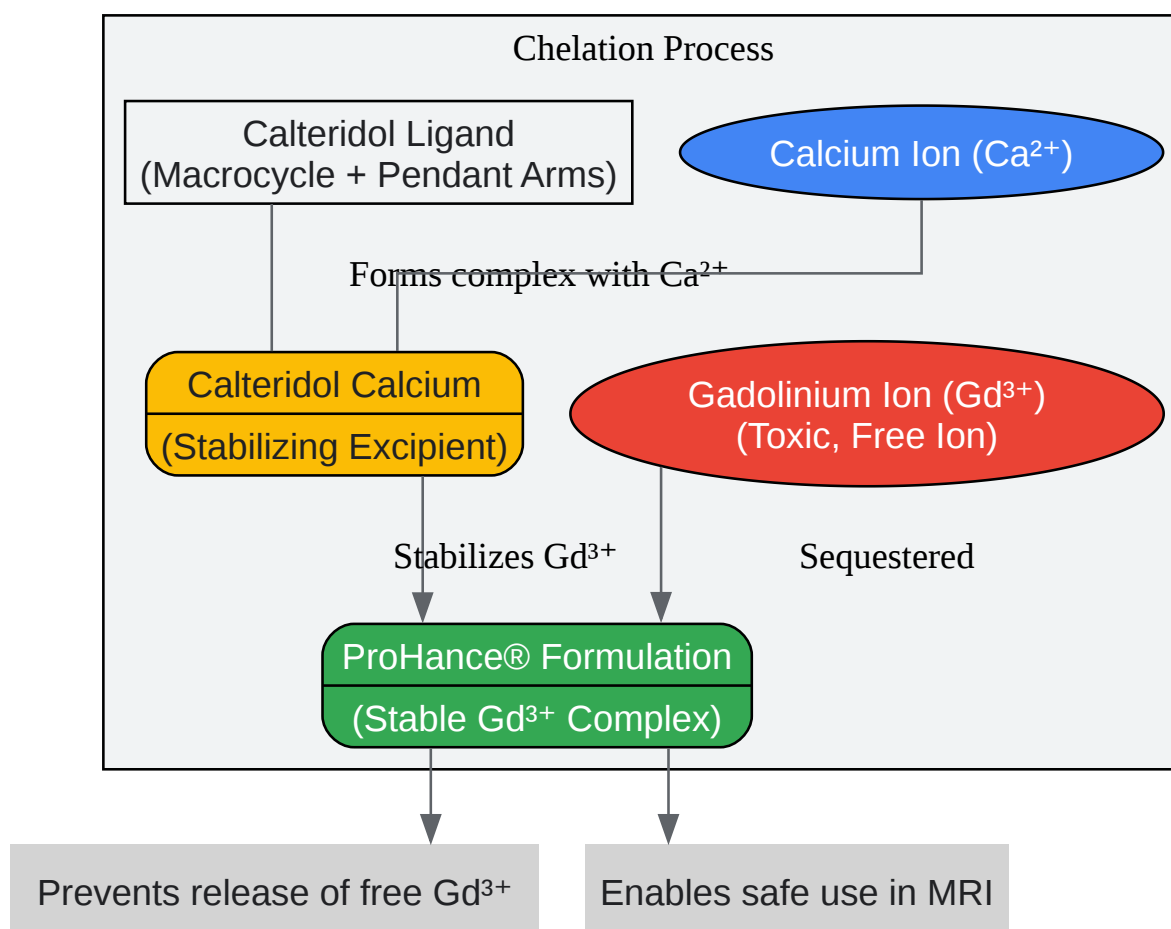
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Figure 1: Workflow for Shake-Flask Solubility Determination.

## Role as a Chelating Agent and Mechanism

**Calteridol calcium**'s primary function is as a stabilizing excipient in gadolinium-based MRI contrast agents like ProHance®.[1] The calteridol ligand, a macrocyclic polyaminocarboxylate, forms a highly stable complex with metal ions.[1] The macrocyclic structure provides a pre-organized cavity with nitrogen and oxygen atoms that allows for octadentate binding to metal ions.[1] In formulations, **Calteridol calcium** ensures that the gadolinium ion remains tightly chelated, which is critical for preventing the release of free, toxic metal ions into the body.[1] The complex has a high stability constant (Log K) of 22.1 for  $Gd^{3+}$ , indicating a very strong binding affinity.[1]

While not directly related to its solubility, understanding its mechanism of action as a chelator provides context for its use. The calcium ion in the compound is part of this stable complex, contributing to the overall properties of the molecule in its formulation.



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Figure 2: Logical relationship of **Calteridol Calcium** in chelation.

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